MAGE-3 (168-176) is a specific peptide derived from the MAGE-3 protein, which is part of the melanoma-associated antigen gene family. This peptide, represented by the sequence EVDPIGHLY, is recognized by cytotoxic T lymphocytes and plays a critical role in immune responses against tumors expressing MAGE-3. The peptide is presented by major histocompatibility complex class I molecules, specifically HLA-A*01:01, facilitating T cell-mediated recognition of cancer cells.
MAGE-3 is encoded by the MAGE-A3 gene located on chromosome X. It belongs to a group of cancer/testis antigens that are typically expressed in various tumors but not in normal tissues, making them potential targets for immunotherapy. The classification of MAGE-3 falls under tumor-associated antigens, specifically within the category of non-mutated antigens that can elicit an immune response.
The synthesis of MAGE-3 (168-176) involves solid-phase peptide synthesis, a widely used method for producing peptides. This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The synthesized peptides are then purified using high-performance liquid chromatography to ensure high purity (>90%) before being lyophilized and stored for further use .
In research settings, MAGE-3 (168-176) peptides are often generated in pools to streamline the stimulation of T cells. For instance, overlapping peptides are synthesized to cover the entire MAGE-3 sequence, allowing researchers to identify specific epitopes that elicit immune responses .
The molecular structure of MAGE-3 (168-176) can be represented as follows:
The peptide's structure allows it to bind effectively to major histocompatibility complex class I molecules, facilitating its presentation on the surface of antigen-presenting cells .
MAGE-3 (168-176) undergoes several biochemical reactions in the context of antigen processing. The primary pathway involves proteasomal degradation of the full-length MAGE-3 protein, followed by cleavage by specific endopeptidases such as insulin-degrading enzyme. This process results in the generation of the MAGE-3 (168-176) peptide, which is then loaded onto major histocompatibility complex class I molecules for presentation to T cells .
Research indicates that inhibition of insulin-degrading enzyme significantly reduces the production of this peptide, highlighting its crucial role in tumor immunogenicity .
The mechanism of action for MAGE-3 (168-176) involves its recognition by cytotoxic T lymphocytes that express T cell receptors specific for this peptide-HLA complex. Upon recognition, these T cells become activated and initiate an immune response against tumor cells expressing MAGE-3. This process includes:
This mechanism underlines the potential for developing cancer vaccines targeting this specific epitope .
MAGE-3 (168-176) has significant applications in cancer immunotherapy research:
MAGE-3(168-176) (sequence: EVDPIGHLY) is a human leukocyte antigen (HLA)-restricted peptide derived from the melanoma-associated antigen 3 (MAGE-A3) protein. As a cancer-testis antigen (CTA), MAGE-A3 exhibits tumor-specific expression, primarily in malignancies like melanoma, lung cancer, and head/neck squamous cell carcinoma, while showing negligible expression in healthy tissues except immune-privileged sites (e.g., testis) [1] [3] [6]. This selective expression enables MAGE-3(168-176) to serve as a high-priority target for cytotoxic T lymphocytes (CTLs). Upon processing and presentation by tumor cells, the epitope triggers CTL-mediated lysis via perforin/granzyme release and IFN-γ activation, directly linking it to tumor cell elimination [3] [6].
Table 1: Key Characteristics of MAGE-3(168-176)
Property | Detail |
---|---|
Amino Acid Sequence | EVDPIGHLY |
Parent Protein | MAGE-A3 |
Molecular Weight | 1042.14 g/mol |
CAS Number | 154652-68-3 |
Biological Function | Tumor antigen recognized by CTLs |
MAGE-3(168-176) demonstrates allele-specific binding to HLA class I molecules, with its immunodominance shaped by structural compatibility:
Table 2: HLA Binding and Functional Profiles
HLA Allele | Binding Affinity | Cross-Reactivity Risk | Population Prevalence (Caucasians) |
---|---|---|---|
HLA-A*01 | High (KD: 7–50 nM) | High (Titin peptide) | ~30% |
HLA-B*35 | High | Low | ~15–20% |
HLA-A*02:01 | Negligible | None | ~50% |
Expression of MAGE-3(168-176) varies significantly across tumors, influencing its utility as a universal antigen:
Table 3: Expression of MAGE-3(168-176) in Major Cancers
Cancer Type | Expression Frequency | Clinical Relevance |
---|---|---|
Metastatic Melanoma | 76% | High; target for therapeutic vaccines |
NSCLC | 45–60% | Moderate; subtype-dependent variability |
Bladder Carcinoma | 30–40% | Low; often requires combinatorial antigens |
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: